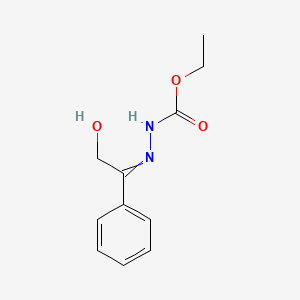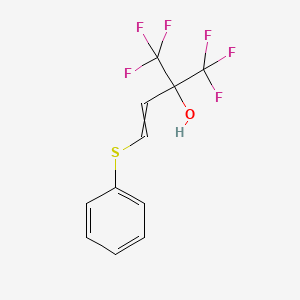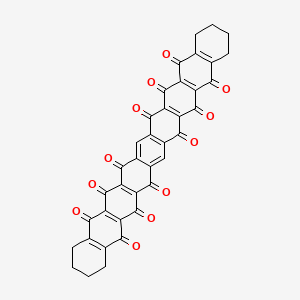
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by hydrogenation and cyclization steps. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or aromatic rings.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated hydrocarbons.
Scientific Research Applications
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octahydronaphthalene: A simpler polycyclic aromatic hydrocarbon with fewer rings.
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone is unique due to its specific ring structure and the presence of multiple functional groups
Properties
CAS No. |
93751-42-9 |
|---|---|
Molecular Formula |
C38H18O12 |
Molecular Weight |
666.5 g/mol |
IUPAC Name |
nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(22),2,5(18),7(16),9(14),20,24(37),26(35),28(33)-nonaene-4,6,8,15,17,19,23,25,27,34,36,38-dodecone |
InChI |
InChI=1S/C38H18O12/c39-27-11-5-1-2-6-12(11)28(40)20-19(27)35(47)23-24(36(20)48)32(44)16-10-18-17(9-15(16)31(23)43)33(45)25-26(34(18)46)38(50)22-21(37(25)49)29(41)13-7-3-4-8-14(13)30(22)42/h9-10H,1-8H2 |
InChI Key |
MSCJRLWYJDPYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(C2=O)C(=O)C4=C(C3=O)C(=O)C5=CC6=C(C=C5C4=O)C(=O)C7=C(C6=O)C(=O)C8=C(C7=O)C(=O)C9=C(C8=O)CCCC9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



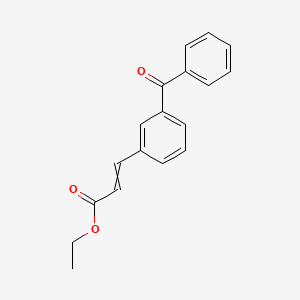
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)

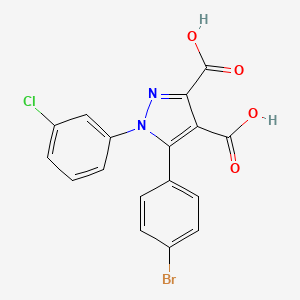
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)

![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
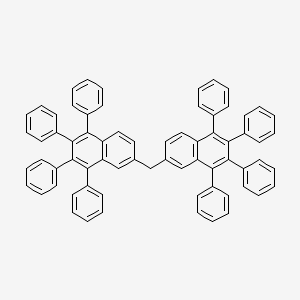

![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
